molecular formula C6H4Br2N2O2 B1609954 2,4-Dibromo-6-methyl-3-nitropyridine CAS No. 706789-62-0

2,4-Dibromo-6-methyl-3-nitropyridine

Cat. No. B1609954
M. Wt: 295.92 g/mol
InChI Key: FSAHRQGULULCHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-methyl-3-nitropyridine involves several steps. One common method is the reaction of pyridine or substituted pyridines with N2O5 in an organic solvent. This process yields the N-nitropyridinium ion. Subsequent treatment of the N-nitropyridinium ion with SO2/HSO3 in water leads to the formation of 3-nitropyridine with a respectable yield of 77%. Interestingly, the reaction mechanism is not a typical electrophilic aromatic substitution; instead, it involves a [1,5] sigmatropic shift, causing the nitro group to migrate from the 1-position to the 3-position .


Chemical Reactions Analysis

  • Substitution Reactions : 2,4-Dibromo-6-methyl-3-nitropyridine can undergo substitution reactions with ammonia and amines. These reactions occur either by the vicarious substitution method or by oxidative substitution in the para position to the nitro group. High regioselectivities and yields are achievable, leading to a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Formation of 5-Nitropyridine-2-sulfonic Acid : A two-step reaction starting from 3-nitropyridine results in the formation of 5-nitropyridine-2-sulfonic acid .

properties

IUPAC Name

2,4-dibromo-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAHRQGULULCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439368
Record name 2,4-Dibromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-methyl-3-nitropyridine

CAS RN

706789-62-0
Record name 2,4-Dibromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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